molecular formula C12H13ClN2 B1327136 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole CAS No. 1152536-83-8

1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B1327136
CAS No.: 1152536-83-8
M. Wt: 220.7 g/mol
InChI Key: RIMBRTNFUHAKOR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 2-(chloromethyl)benzaldehyde with 3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

1-[2-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(chloromethyl)phenyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMBRTNFUHAKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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